An In-Depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal (CAS No. 127657-97-0)
An In-Depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal (CAS No. 127657-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyloxyacetaldehyde dimethyl acetal, a key building block and protecting group in modern organic synthesis. With the CAS Number 127657-97-0, this compound serves as a stable and versatile precursor to the reactive benzyloxyacetaldehyde. Its application is particularly prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. This document details its physicochemical properties, synthesis, and applications, supported by experimental protocols and schematic diagrams to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
Benzyloxyacetaldehyde dimethyl acetal is a colorless to pale yellow liquid. Its chemical structure features a benzyl ether moiety and a dimethyl acetal group, which masks a reactive aldehyde functionality. This structure confers stability under various reaction conditions, making it a valuable intermediate in multi-step syntheses.[1][2]
Table 1: Physicochemical Properties of Benzyloxyacetaldehyde Dimethyl Acetal
| Property | Value | Reference(s) |
| CAS Number | 127657-97-0 | [3] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |
| Molecular Weight | 196.24 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 80-82 °C at 0.5 mmHg | [1][3] |
| Density | 1.04 g/cm³ | [3] |
| Refractive Index | 1.49 | [3] |
| Storage | Store long-term at 2-8°C | [3] |
Table 2: Spectroscopic Data for Benzyloxyacetaldehyde Dimethyl Acetal
| Spectroscopy | Data |
| ¹³C NMR | Chemical shifts are available in spectral databases. |
Synthesis and Experimental Protocols
The synthesis of benzyloxyacetaldehyde dimethyl acetal typically involves the protection of benzyloxyacetaldehyde. The aldehyde itself can be prepared by the oxidation of 2-benzyloxyethanol.
Synthesis of Benzyloxyacetaldehyde from 2-Benzyloxyethanol
A common method for the synthesis of benzyloxyacetaldehyde is the oxidation of 2-benzyloxyethanol. Various oxidation methods are known in the literature. One such method involves the use of dimethyl sulfoxide (DMSO) based oxidation systems.
Experimental Protocol: Oxidation of 2-Benzyloxyethanol
This protocol is a general representation based on known oxidation reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Benzyloxyethanol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride or trifluoroacetic anhydride in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled solution.
-
After stirring for a short period, add a solution of 2-benzyloxyethanol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for the recommended time (typically 30-60 minutes).
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude benzyloxyacetaldehyde.
-
The crude product can be purified by flash column chromatography.
Synthesis of Benzyloxyacetaldehyde Dimethyl Acetal
The protection of the aldehyde group as a dimethyl acetal is a standard procedure in organic synthesis. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.
Experimental Protocol: Acetalization of Benzyloxyacetaldehyde
This protocol is a general method for dimethyl acetal formation and should be optimized for this specific substrate.
Materials:
-
Benzyloxyacetaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyloxyacetaldehyde in a mixture of anhydrous methanol and trimethyl orthoformate.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent such as DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude benzyloxyacetaldehyde dimethyl acetal can be purified by vacuum distillation.
Role in Organic Synthesis and Drug Development
Benzyloxyacetaldehyde dimethyl acetal serves as a stable and protected form of benzyloxyacetaldehyde. The aldehyde functionality is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. The benzyloxy group itself can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions.
The primary utility of this compound lies in its role as a C2 building block in the synthesis of more complex molecules. After deprotection of the acetal to reveal the aldehyde, it can undergo reactions such as aldol additions, Wittig reactions, and reductions.
Deprotection of the Dimethyl Acetal
The dimethyl acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.
Experimental Protocol: Deprotection of Benzyloxyacetaldehyde Dimethyl Acetal
This is a general protocol for acetal deprotection.
Materials:
-
Benzyloxyacetaldehyde dimethyl acetal
-
Acetone/water mixture
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyloxyacetaldehyde dimethyl acetal in an acetone/water mixture.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyloxyacetaldehyde.
Application in the Synthesis of Bioactive Molecules
While a specific signaling pathway directly involving benzyloxyacetaldehyde dimethyl acetal is not prominently documented, its precursor, benzyloxyacetaldehyde, is a known starting material in the total synthesis of various natural products and pharmaceutically relevant molecules. For instance, it has been utilized in the synthesis of myxothiazols, a class of compounds known for their antifungal activity.[2][4] The acetal provides a stable way to introduce the benzyloxyacetaldehyde fragment into a synthetic route.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving benzyloxyacetaldehyde dimethyl acetal.
Caption: Synthetic workflow involving benzyloxyacetaldehyde dimethyl acetal.

